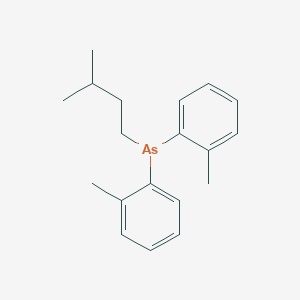
(3-Methylbutyl)bis(2-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutyl)bis(2-methylphenyl)arsane: is an organoarsenic compound with the molecular formula C18H23As It is characterized by the presence of an arsenic atom bonded to a 3-methylbutyl group and two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)bis(2-methylphenyl)arsane typically involves the reaction of 3-methylbutyl chloride with bis(2-methylphenyl)arsine in the presence of a base such as sodium or potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation of the arsenic compound. The general reaction scheme is as follows:
3-Methylbutyl chloride+Bis(2-methylphenyl)arsine→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)bis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The 3-methylbutyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Reduced arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Methylbutyl)bis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbutyl)bis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutyl)bis(2-methylphenyl)phosphane
- (3-Methylbutyl)bis(2-methylphenyl)stibane
- (3-Methylbutyl)bis(2-methylphenyl)bismuthane
Uniqueness
(3-Methylbutyl)bis(2-methylphenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs. These properties include different reactivity patterns and potential biological activities.
Properties
CAS No. |
58194-59-5 |
|---|---|
Molecular Formula |
C19H25As |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-methylbutyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C19H25As/c1-15(2)13-14-20(18-11-7-5-9-16(18)3)19-12-8-6-10-17(19)4/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
ASLKDUORKCZUIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](CCC(C)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



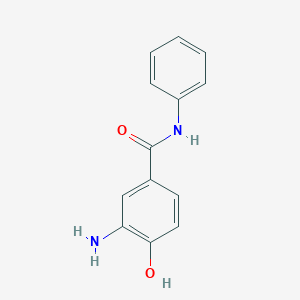
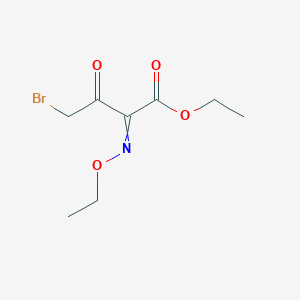
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
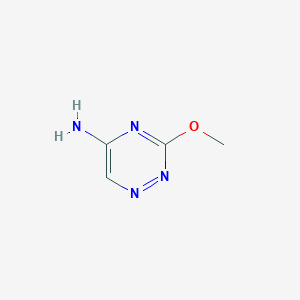
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)



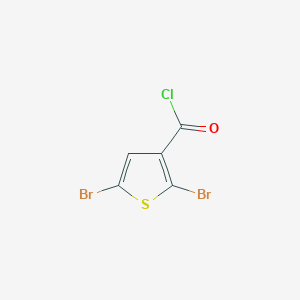
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
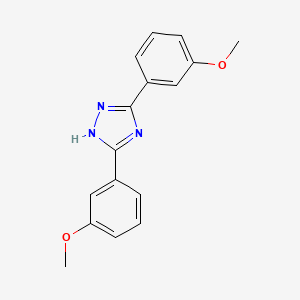
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)
